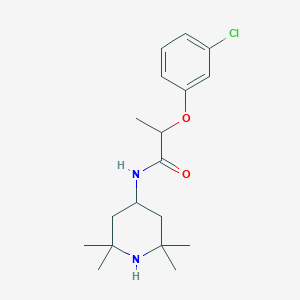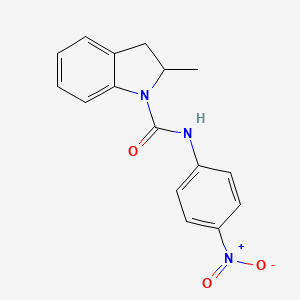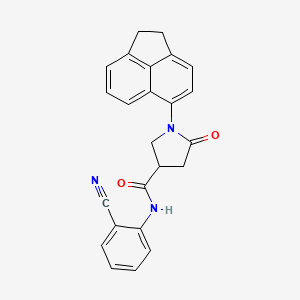![molecular formula C17H22ClNO5 B4077456 N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077456.png)
N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties that can protect against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate include the modulation of various signaling pathways and enzymes that are involved in inflammation, tumor growth, and oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate in lab experiments is its well-defined synthesis method that yields high purity and yield of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity profile, which limits its use in preclinical and clinical studies.
Future Directions
There are several future directions for the investigation of N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate. One direction is the investigation of its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its pharmacokinetics and toxicity profile to determine its safety and efficacy in preclinical and clinical studies. Additionally, the investigation of its mechanism of action and potential use in combination with other drugs for enhanced therapeutic effects is another future direction.
Scientific Research Applications
N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO.C2H2O4/c1-4-8-17(9-5-2)10-11-18-15-7-6-14(16)12-13(15)3;3-1(4)2(5)6/h4-7,12H,1-2,8-11H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPFUCLCDMVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)

![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077408.png)
![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)



![N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4077463.png)
![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)